molecular formula C11H8ClNO B070658 8-Methylisoquinoline-1-carbonyl chloride CAS No. 174873-76-8

8-Methylisoquinoline-1-carbonyl chloride

Cat. No.: B070658
CAS No.: 174873-76-8
M. Wt: 205.64 g/mol
InChI Key: GTICIHOCOPVYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinacrine mustard (hydrochloride) is a fluorescent acridine dye known for its ability to bind to nucleic acids and proteins. It is a derivative of quinacrine, modified to include chloroethyl groups that enhance its reactivity. This compound is widely used in scientific research due to its unique properties, including its ability to induce mutations and its application in chromosome staining.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinacrine mustard (hydrochloride) typically involves the reaction of quinacrine with bis(2-chloroethyl)amine. The process includes the following steps:

    Starting Material: Quinacrine is used as the base compound.

    Reaction with Bis(2-chloroethyl)amine: Quinacrine is reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the chloroethyl groups.

    Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods: Industrial production of quinacrine mustard (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of quinacrine are reacted with bis(2-chloroethyl)amine in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Quinacrine mustard (hydrochloride) undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The acridine ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles such as thiols, amines, and carboxylates react with the chloroethyl groups.

    Oxidizing Agents: Agents like hydrogen peroxide can oxidize the acridine ring.

    Reducing Agents: Reducing agents such as sodium borohydride can reduce the acridine ring.

Major Products:

    Aziridinium Ions: Formed during nucleophilic substitution reactions.

    Oxidized Acridine Derivatives: Produced during oxidation reactions.

    Reduced Acridine Derivatives: Formed during reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinacrine mustard (hydrochloride) involves the formation of aziridinium ions from the chloroethyl groups. These ions react with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and structural modifications. This interaction disrupts normal cellular processes, inducing mutations and affecting cell cycle progression.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Quinacrine mustard (hydrochloride) can be compared with other similar compounds such as:

    Nitrogen Mustard: Both compounds contain chloroethyl groups, but quinacrine mustard has an acridine ring, making it fluorescent.

    Acridine Orange: Similar in structure but lacks the chloroethyl groups, making it less reactive.

    Mitomycin C: Another DNA-binding agent but with a different mechanism of action involving alkylation.

Uniqueness:

Quinacrine mustard (hydrochloride) is a valuable compound in scientific research, offering unique properties that make it indispensable in fields such as genetics, cell biology, and biochemistry.

Properties

CAS No.

174873-76-8

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

8-methylisoquinoline-1-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-6-13-10(9(7)8)11(12)14/h2-6H,1H3

InChI Key

GTICIHOCOPVYSG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl

Synonyms

1-Isoquinolinecarbonyl chloride, 8-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.